molecular formula C7H10N6 B15241792 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15241792
M. Wt: 178.20 g/mol
InChI Key: AIIBOFMFHFTJMA-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that features both a triazole and a pyrazole ring. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can interact with metal ions, enzymes, and receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its dual triazole and pyrazole structure, which provides a versatile platform for various chemical modifications and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-13-3-2-7(8)10-13/h2-4H,5H2,1H3,(H2,8,10)

InChI Key

AIIBOFMFHFTJMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=CC(=N2)N

Origin of Product

United States

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